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Compound of Interest

Compound Name: Uncargenin C

Cat. No.: B12386691

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncargenin C, a pentacyclic triterpenoid of the oleanane class, presents a promising scaffold
for medicinal chemistry and drug discovery. Isolated from Uncaria rhynchophylla, its core
structure, 3[3,6[3,23-trihydroxyolean-12-en-28-oic acid, offers multiple reactive sites for chemical
modification, enabling the exploration of diverse pharmacological activities. While direct
extensive research on Uncargenin C is limited, the broader family of oleanane and ursane
triterpenoids, many of which are also found in Uncaria species, have demonstrated significant
potential in modulating key signaling pathways implicated in a range of diseases. This
document provides an overview of the potential applications of the Uncargenin C scaffold,
drawing upon data from closely related analogs to propose experimental protocols and starting
points for drug development programs.

Chemical Properties of Uncargenin C
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Property Value

CAS Number 152243-70-4
Molecular Formula C30H4s0s
Molecular Weight 488.71 g/mol

(2S,4aR,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10
-hydroxy-2-(hydroxymethyl)-2,4a,6a,9,9,12a-
IUPAC Name hexamethyl-
1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-
tetradecahydropicene-6b(2H)-carboxylic acid

Scaffold Type Oleanane Triterpenoid

Potential Therapeutic Applications and Rationale

Based on the activities of structurally similar triterpenoids isolated from Uncaria species and
other natural sources, the Uncargenin C scaffold is a promising starting point for the
development of therapeutic agents in the following areas:

« Anti-inflammatory Activity: Many oleanane triterpenoids exhibit potent anti-inflammatory
effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).
[1] This is often achieved through the modulation of the NF-kB signaling pathway.

» Neuroprotection: Triterpenoids from Uncaria rhynchophylla have shown the ability to inhibit
ferroptosis, a form of programmed cell death implicated in neurodegenerative diseases.[2][3]
This suggests a potential role for Uncargenin C derivatives in treating conditions like
Alzheimer's and Parkinson's disease.

o Metabolic Diseases: Inhibition of protein tyrosine phosphatase 1B (PTP1B) is a key strategy
for the treatment of type 2 diabetes and obesity. Triterpenoids from U. rhynchophylla have
been identified as PTP1B inhibitors, suggesting that Uncargenin C could be a valuable
scaffold for developing novel anti-diabetic drugs.[4]

e Anticancer Activity: Pentacyclic triterpenoids are well-documented for their ability to induce
apoptosis and inhibit proliferation in various cancer cell lines.[5][6] They often act by
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modulating critical signaling pathways such as PI3K/Akt and MAPK.[7][8]

Structure-Activity Relationships (SAR) of Analogous
Oleanane Triterpenoids

Medicinal chemistry campaigns on oleanolic acid and other oleanane triterpenoids have
provided valuable insights into their SAR.[9][10][11] These findings can guide the derivatization
of the Uncargenin C scaffold:

e Modifications at C-3: The hydroxyl group at C-3 is a common site for modification.
Esterification or oxidation to a ketone can significantly impact activity.

» Modifications at C-28: The carboxylic acid at C-28 is another key handle for derivatization.
Amide formation or esterification can modulate the compound's pharmacokinetic and
pharmacodynamic properties.

¢ Ring A Madifications: Introduction of enone functionalities and cyano groups in ring A has
been shown to dramatically enhance the anti-inflammatory and anticancer activities of
synthetic oleanane triterpenoids.[9][12]

e Glycosylation: The attachment of sugar moieties can influence the solubility, bioavailability,
and targeting of the parent triterpenoid.

Quantitative Data from Analogous Triterpenoids

The following table summarizes the biological activities of several triterpenoids structurally
related to Uncargenin C, isolated from Uncaria species. This data provides a benchmark for
the potential potency of Uncargenin C derivatives.
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Biological

Compound . Assay ICso | ECso (MM) Reference
Activity
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Uncarinic Acid J o 1.48 [1]
Inhibition RAW264.7 cells

3B,6B3,190-

trihnydroxyurs-12-  PTP1B Inhibition =~ Enzymatic assay  48.2 [4]

en-28-oic acid

2-oxopomolic

i PTP1B Inhibition = Enzymatic assay  178.7 [4]
aci
Unnamed ) o
] ] Ferroptosis Erastin-induced
Triterpenoid o ] 14.74 [2][3]
Inhibition in HT22 cells
(Compound 6)
Unnamed ) o
) ) Ferroptosis Erastin-induced
Triterpenoid o ] 23.11 [2][3]
Inhibition in HT22 cells
(Compound 14)
3B,6a,23- _ o
] Ferroptosis Erastin-induced
trihydroxy-olean- - ) 4.2 [13]
Inhibition in PC12 cells

12-en-28-oic acid

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of
Uncargenin C and its derivatives.

Protocol 1: Derivatization of the Uncargenin C Scaffold

This protocol provides a general framework for the semi-synthesis of Uncargenin C derivatives
based on established methods for oleanane triterpenoids.[14][15]

Objective: To generate a library of Uncargenin C analogs for SAR studies.
Materials:

e Uncargenin C (as starting material)
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e Anhydrous solvents (e.g., Dichloromethane, Pyridine, DMF)

e Reagents for specific modifications (e.g., Acetic anhydride for acetylation, Oxalyl chloride for
acid chloride formation, various amines for amidation)

« Purification supplies (Silica gel for column chromatography, HPLC system)
e Analytical instruments (NMR, Mass Spectrometry)
General Procedure for C-28 Amidation:

 Activation of the Carboxylic Acid: Dissolve Uncargenin C in anhydrous dichloromethane.
Add oxalyl chloride dropwise at 0°C and stir for 2 hours at room temperature. Remove the
solvent under reduced pressure to obtain the acid chloride.

o Amide Formation: Dissolve the crude acid chloride in anhydrous dichloromethane and add
the desired amine. Stir the reaction mixture at room temperature overnight.

o Work-up: Quench the reaction with water and extract with dichloromethane. Wash the
organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced
pressure.

« Purification: Purify the crude product by silica gel column chromatography to obtain the
desired amide derivative.

o Characterization: Confirm the structure of the purified compound using NMR and Mass
Spectrometry.

Protocol 2: In Vitro Anti-inflammatory Assay - Nitric
Oxide (NO) Inhibition

This protocol is designed to assess the anti-inflammatory potential of Uncargenin C derivatives
by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW
264.7 macrophage cells.[1]

Objective: To quantify the NO inhibitory activity of Uncargenin C derivatives.
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Materials:

RAW 264.7 macrophage cell line

DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

Lipopolysaccharide (LPS)

Griess Reagent

Test compounds (Uncargenin C derivatives) dissolved in DMSO

96-well plates

Procedure:

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10* cells/well and
incubate for 24 hours.

» Compound Treatment: Treat the cells with various concentrations of the test compounds for
1 hour.

» Stimulation: Stimulate the cells with LPS (1 pg/mL) and incubate for another 24 hours.

* NO Measurement: Collect the cell culture supernatant. Mix 100 uL of the supernatant with
100 pL of Griess reagent in a new 96-well plate.

o Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

o Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control.
Determine the ICso value for each compound.

Protocol 3: In Vitro Anticancer Assay - MTT Proliferation
Assay

This protocol measures the cytotoxic effects of Uncargenin C derivatives on a cancer cell line.

Objective: To determine the anti-proliferative activity of Uncargenin C derivatives.
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Materials:

Cancer cell line of interest (e.g., MCF-7, HepG2)

Appropriate cell culture medium with supplements

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
Solubilization buffer (e.g., DMSO or acidified isopropanol)

Test compounds (Uncargenin C derivatives) dissolved in DMSO

96-well plates

Procedure:

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow
them to adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of the test compounds and
incubate for 48-72 hours.

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation
of formazan crystals.

Solubilization: Remove the medium and add the solubilization buffer to dissolve the
formazan crystals.

Absorbance Reading: Measure the absorbance at 570 nm.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the ICso values.

Signaling Pathways and Experimental Workflows

The biological activities of pentacyclic triterpenoids are often mediated through the modulation

of complex signaling networks. Based on literature for related compounds, Uncargenin C
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derivatives are hypothesized to interact with pathways such as NF-kB, PI3K/Akt, and MAPK.[6]
[71[8]

Diagrams of Postulated Signaling Pathways and
Workflows

NF-kB Signaling Pathway (Anti-inflammatory)

Postulated NF-kB inhibitory mechanism.

Uncargenin C Derivative

Inhibition

NF-kB (p65/p50)

Translocation

Nucleus

Pro-inflammatory Genes (INOS, COX-2)
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Postulated NF-kB inhibitory mechanism.

PI3K/Akt Signaling Pathway (Anticancer)

Potential PI3K/Akt pathway modulation.
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Potential PI3K/Akt pathway modulation.
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General Medicinal Chemistry Workflow

Uncargenin C Scaffold Drug discovery workflow.

l

Library Synthesis
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l

Hit Identification

l

Lead Optimization (SAR)

l

In Vivo Studies
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Drug discovery workflow.

Conclusion

The Uncargenin C scaffold represents a valuable starting point for the design and synthesis of
novel therapeutic agents. While further direct investigation of Uncargenin C is warranted, the
extensive research on related oleanane triterpenoids provides a strong foundation for initiating
medicinal chemistry programs. The proposed protocols and workflows offer a roadmap for
researchers to explore the potential of this natural product scaffold in addressing a variety of
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diseases. Through systematic derivatization and biological evaluation, the full therapeutic
potential of the Uncargenin C scaffold can be unlocked.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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